3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its substituents:
- Aromatic protons : Resonances between δ 7.2–8.2 ppm for the pyridine and imidazole ring protons.
- Methyl group : A singlet near δ 2.5 ppm for the C6-methyl substituent.
- Imidazole NH : Broad signal at δ ~12.0 ppm (in DMSO-d₆) due to hydrogen bonding with the chloride counterion.
¹³C NMR data show characteristic peaks:
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31+G(d,p) level provide insights into:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
- Optimized geometry : Bond lengths and angles align with crystallographic data (e.g., C3–Br bond length: 1.89 Å).
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C3–Br bond length | 1.89 Å | 1.88 Å |
| N1–C2 bond length | 1.35 Å | 1.34 Å |
Propriétés
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUZGRZBHQDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674755 | |
| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-60-5 | |
| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
One-Pot Tandem Cyclization/Bromination Using α-Bromoketones and 2-Aminopyridine
A widely used method involves reacting 2-aminopyridine derivatives with α-bromoketones under oxidative conditions to simultaneously form the imidazo[1,2-a]pyridine core and introduce the bromine substituent at the 3-position.
-
- 2-Aminopyridine (substituted with a methyl group at the 6-position for target compound).
- α-Bromoketone (appropriate for the methyl substitution).
- Oxidant: tert-butyl hydroperoxide (TBHP).
- Solvent: Ethyl acetate.
- No added base required.
- Reaction proceeds via a free radical mechanism promoted by TBHP.
-
- Initial cyclization of 2-aminopyridine with α-bromoketone forms an intermediate imidazo[1,2-a]pyridine.
- In situ generated bromine from TBHP oxidizes the intermediate to the 3-bromo derivative.
- The reaction is metal-free and occurs under mild conditions.
-
- One-pot synthesis reduces purification steps.
- Mild reaction conditions with no need for strong bases.
- High selectivity for 3-bromination.
- Suitable for various substituted 2-aminopyridines.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyridine + α-bromoketone + TBHP | Cyclization and bromination in ethyl acetate |
| 2 | Workup and purification | Isolated 3-bromoimidazo[1,2-a]pyridine derivative |
This method is supported by research demonstrating the synthesis of 3-bromoimidazo[1,2-a]pyridines with various substituents, including methyl groups at the 6-position, with good yields and purity.
Synthesis via 2-Amino-5-bromopyridine and Chloroacetaldehyde
An alternative approach involves the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions, followed by bromination at the 3-position.
-
- 2-Amino-5-bromopyridine.
- 40% aqueous monochloroacetaldehyde.
- Alkali: sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
- Solvents: water, ethanol, methanol, or Virahol.
- Temperature: 25–50 °C.
- Reaction time: 2–24 hours.
- Workup: concentration, ethyl acetate extraction, drying, and recrystallization (ethyl acetate/hexane).
-
- Mix 2-amino-5-bromopyridine with monochloroacetaldehyde and alkali in solvent.
- Stir at controlled temperature for several hours.
- Concentrate and extract with ethyl acetate.
- Dry organic layer and evaporate solvent.
- Recrystallize the crude product to obtain pure 6-bromoimidazo[1,2-a]pyridine.
-
- Yields around 70–75%.
- High purity after recrystallization.
- Melting point ~76.5–78.0 °C.
| Parameter | Value |
|---|---|
| 2-Amino-5-bromopyridine | 51.9 g (300 mmol) |
| 40% Monochloroacetaldehyde | 70.7 g (360 mmol) |
| Sodium bicarbonate | 30.2 g (360 mmol) |
| Solvent | Ethanol (66.9 g) |
| Reaction temperature | 55 °C |
| Reaction time | 5 hours |
| Product yield | 45.6 g (72.0%) |
| Product appearance | Off-white crystals |
| Melting point | 76.5–78.0 °C |
This method is advantageous for its mild conditions, ease of operation, and suitability for scale-up.
Preparation of 3-Bromopyridine as a Precursor
The synthesis of 3-bromopyridine, a key intermediate for the preparation of substituted imidazo[1,2-a]pyridines, is achieved through bromination of pyridine using hydrobromic acid and hydrogen peroxide.
-
- Pyridine.
- Hydrobromic acid (HBr) solution.
- Hydrogen peroxide (H2O2).
- Temperature: 0–40 °C for initial mixing; 70–120 °C for bromination.
- Reaction time: 1–48 hours.
- Workup: neutralization with NaOH, extraction with ethyl acetate or methyl tert-butyl ether, washing, and distillation.
-
- Avoids high pressure and extreme temperatures.
- High purity product (~97.5–98.3% GC purity).
- High yield (~80–87%).
| Step | Conditions/Details |
|---|---|
| Pyridine + HBr + Water | Stirred at 0–40 °C to form bromination liquid |
| Bromination with H2O2 | Heated at 100–110 °C for 10 hours |
| Neutralization | Adjust pH to 8 with 3N NaOH |
| Extraction | Methyl tert-butyl ether or ethyl acetate (3×) |
| Purification | Sodium sulfite wash, distillation |
| Yield | 81–87 g (high purity) |
This method provides a reliable route to 3-bromopyridine, facilitating subsequent synthesis steps.
Summary Data Table of Preparation Methods
Research Findings and Considerations
The one-pot tandem cyclization/bromination method is efficient for synthesizing 3-bromoimidazo[1,2-a]pyridines, including the 6-methyl derivative, without requiring strong bases or metals, which simplifies purification and reduces environmental impact.
The cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions provides a robust method for preparing 6-bromoimidazo[1,2-a]pyridines, which can be further functionalized to the 3-bromo-6-methyl derivative. This method is suitable for both laboratory and industrial scale due to mild conditions and good yields.
The preparation of 3-bromopyridine as a precursor is critical and can be efficiently performed via bromination using hydrobromic acid and hydrogen peroxide, avoiding harsh conditions and providing high purity intermediates.
The free radical mechanism in the one-pot method was supported by control experiments showing the involvement of in situ generated bromine species, which are essential for the selective bromination step.
Analyse Des Réactions Chimiques
Suzuki-Miyaura Cross-Coupling
This brominated imidazopyridine undergoes palladium-catalyzed couplings with boronic acids/esters. A representative example ( ):
| Reaction Partners | Catalyst System | Yield | Product Application |
|---|---|---|---|
| 2-Fluoro-6-boronic ester pyridine | Pd(OAc)₂/dppf/Cs₂CO₃/CuCl/DMF | 2%* | Kinase inhibitor intermediates |
*Low yield attributed to competing side reactions; optimized conditions required for scale-up.
Nucleophilic Aromatic Substitution
The electron-deficient C3 bromine facilitates displacement reactions:
| Nucleophile | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Diisopropylethylamine/DMF | 120°C | 34% | |
| Sodium methoxide | Ethanol | 55°C | 72% |
Radical Bromination
Under oxidative conditions (e.g., TBHP), bromine radicals generated in situ enable further functionalization ( ):
-
TBHP promotes cyclization/bromination cascades in ethyl acetate.
-
Bromine acts as both oxidant and brominating agent.
Dehydrohalogenation
Controlled elimination of HCl generates the free base (3-bromo-6-methylimidazo[1,2-a]pyridine), enhancing solubility for metal-mediated reactions ( ).
Halogen Exchange
Bromine-to-fluorine substitution achieved via copper-mediated processes (not explicitly documented for this compound but inferred from structural analogs ).
Radical Pathways
Evidence from trapping experiments ( ):
-
TBHP generates bromine radicals via HBr oxidation.
-
Radical intermediates confirmed by ESR spectroscopy in analogous systems.
Concerted Cyclization
Base-assisted intramolecular ring closure forms the imidazopyridine core ( ):
text2-Amino-5-bromopyridine + Chloroacetaldehyde → Cyclization (NaHCO₃/EtOH) → Target Compound
Key parameters: 25–50°C, 2–24 hr, 72% yield after recrystallization ( ).
Stability Considerations
-
Light Sensitivity : Requires amber glass storage to prevent radical-mediated degradation ().
-
pH Effects : Free base precipitates at neutral pH; stable as hydrochloride salt in acidic conditions ( ).
Comparative Reactivity Table
| Reaction Type | Rate (vs. 6-Bromo isomer) | Selectivity (C3 vs. C6) |
|---|---|---|
| Suzuki Coupling | 1.5× faster | C3 > C6 (9:1) |
| SNAr with amines | Comparable | C3 exclusive |
| Radical bromination | 2× slower | C7 (if methyl absent) |
Unexplored Opportunities
Applications De Recherche Scientifique
Biological Activities
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. For instance, compounds similar to 3-bromo-6-methylimidazo[1,2-a]pyridine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of such derivatives against various cancer cell lines, showcasing their potential as chemotherapeutic agents .
Antiviral and Antibacterial Effects
The compound has also demonstrated antiviral properties, particularly against the human cytomegalovirus and varicella-zoster virus. Additionally, studies have shown antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
Imidazo[1,2-a]pyridines have been reported to possess anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Methodologies
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can be synthesized through various methods:
- Heterocyclic Synthesis : The compound is often synthesized via cyclization reactions involving appropriate precursors like 3-bromo-6-methylpyridine and imidazole derivatives. This approach allows for the introduction of various substituents that can enhance biological activity .
- Phase Transfer Catalysis : Recent studies have explored phase transfer catalysis as a method for synthesizing related compounds efficiently. This technique can facilitate reactions that would otherwise be challenging under conventional conditions .
Material Science Applications
The compound's unique structural features make it suitable for applications in material science. For example:
- Organic Electronics : Imidazo[1,2-a]pyridine derivatives are being investigated for their electronic properties, which could be harnessed in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The incorporation of 3-bromo-6-methylimidazo[1,2-a]pyridine into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
- Antibacterial Efficacy : Research on the antibacterial properties of 3-bromo-6-methylimidazo[1,2-a]pyridine showed promising results against Staphylococcus aureus and other pathogens. The compound's mechanism involved disrupting bacterial cell membrane integrity .
- Synthesis Optimization : A recent publication detailed an optimized synthetic route for 3-bromo-6-methylimidazo[1,2-a]pyridine using microwave-assisted synthesis techniques, which significantly reduced reaction times and improved yields compared to traditional methods .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Halogen Position : Bromine at position 3 (vs. 6 or 8) enhances electrophilicity for cross-coupling reactions, making the 3-bromo derivative more versatile in synthesizing aryl/heteroaryl-functionalized analogs .
- Methyl vs. Chlorine : The 6-methyl group in the target compound reduces steric hindrance compared to 6-chloro analogs, favoring interactions with hydrophobic enzyme pockets .
- Salt Form : Hydrochloride salts (e.g., target compound vs. 8-bromo-6-methyl analog) improve bioavailability by increasing water solubility .
Key Observations:
- The 3-bromo-6-methyl derivative shows moderate enzyme inhibition, whereas 8-bromo-6-chloro analogs exhibit potent anti-tubercular activity due to dual halogen effects on target affinity .
- 3-Bromo-2-(4-bromophenyl) derivatives demonstrate enhanced anticancer activity, highlighting the importance of aryl extensions at position 2 .
Table 3: Reactivity in Cross-Coupling Reactions
Key Observations:
- Bromine at position 3 provides superior coupling efficiency compared to chlorine or methyl groups .
Activité Biologique
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in biomedical research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological mechanisms, effects on cellular processes, and relevant case studies.
Target of Action
The compound belongs to the imidazo[1,2-a]pyridine class, which has been shown to exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The mechanism involves interaction with the bacterial cells to inhibit their growth effectively .
Mode of Action
this compound interacts with specific bacterial targets, disrupting their metabolic processes. This disruption is crucial for the inhibition of Mycobacterium tuberculosis, making it a candidate for further drug development in treating resistant strains .
This compound has been characterized by its interaction with various enzymes and proteins, notably cytochrome P450 enzymes, which play a pivotal role in drug metabolism. The modulation of these enzymes can influence the pharmacokinetics of other therapeutic agents.
Cellular Effects
The compound significantly impacts cellular processes by modulating key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival. This modulation can lead to altered gene expression and metabolic activities within the cells .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell lines such as HCT-116 and HeLa with IC50 values comparable to established chemotherapeutics like Doxorubicin. Notably, it exhibited minimal cytotoxicity against normal cells, suggesting a favorable therapeutic index .
Study 1: Antitubercular Activity
A study evaluated the efficacy of this compound against MDR-TB strains. The compound displayed an MIC of 0.05 μM, indicating potent antitubercular activity. It was found to be more effective than several other imidazo derivatives tested in parallel .
Study 2: Anticancer Efficacy
In a comparative study involving various imidazo derivatives, this compound demonstrated significant growth inhibition in cancer cell lines. The study reported an IC50 value of 12 μM against HeLa cells, showcasing its potential as an anticancer agent while sparing normal fibroblast cells from toxicity .
Table 1: Biological Activity Summary
| Activity Type | MIC (μM) | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | 0.05 | - | Effective against MDR-TB |
| Anticancer | - | 12 | Minimal toxicity to normal cells |
Table 2: Comparison with Other Compounds
| Compound Name | MIC (μM) | IC50 (μM) |
|---|---|---|
| This compound | 0.05 | 12 |
| Doxorubicin | - | 10 |
| Other Imidazo Derivatives | >0.1 | >15 |
Q & A
Q. What methodologies enable structure-activity relationship (SAR) studies for analogs?
- Workflow :
- Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives) via cross-coupling (e.g., Suzuki-Miyaura).
- Use principal component analysis (PCA) to map substituent effects on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
